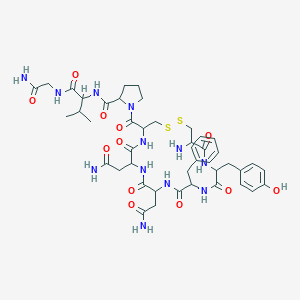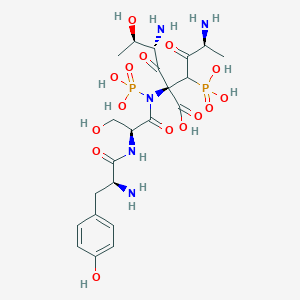
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its ability to selectively block the glutamate transporter EAAT1. This compound has been found to be useful in studying the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid blocks the glutamate transporter EAAT1 by binding to its substrate binding site. This results in the inhibition of glutamate uptake, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce seizure activity in animal models of epilepsy, reduce neuronal damage in ischemic stroke, and improve motor function in animal models of Parkinson's disease. This compound has also been found to increase the release of dopamine in the striatum, suggesting a potential role in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid is its ability to selectively block the glutamate transporter EAAT1. This allows researchers to study the specific role of this transporter in various neurological disorders. However, this compound has some limitations as well. It has been found to have off-target effects on other glutamate transporters, which can complicate data interpretation. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research involving 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid. One potential area of research is the development of more selective EAAT1 inhibitors. Another area of research is the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, this compound could be used to study the role of glutamate transporters in other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Synthesemethoden
The synthesis of 4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid involves the reaction of 4-trifluoromethylphenylboronic acid with 2-bromobiphenyl in the presence of a palladium catalyst. The resulting intermediate is then subjected to a hydroxypropionic acid derivative, resulting in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been found to be particularly useful in studying the role of EAAT1 in epilepsy, where it has been shown to reduce seizure activity in animal models. This compound has also been used to study the role of glutamate transporters in ischemic stroke, where it has been shown to reduce neuronal damage.
Eigenschaften
CAS-Nummer |
141901-74-8 |
|---|---|
Molekularformel |
C22H17F3O3 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
3-hydroxy-2-(2-phenylphenyl)-3-[4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C22H17F3O3/c23-22(24,25)16-12-10-15(11-13-16)20(26)19(21(27)28)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13,19-20,26H,(H,27,28) |
InChI-Schlüssel |
WZCPXDVHGSRSLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=C(C=C3)C(F)(F)F)O)C(=O)O |
Synonyme |
4-TMBPA 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:R2:R*,S*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (1:S2:R*,R*)-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,R*3:(+-))-isomer 4-trifluoromethylphenyl-2-biphenylyl-3-hydroxypropionic acid, (2:R*,S*3:(+-))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)


